molecular formula C9H8N4O2 B12910556 N-Methyl-6-nitrocinnolin-4-amine CAS No. 16077-23-9

N-Methyl-6-nitrocinnolin-4-amine

Cat. No.: B12910556
CAS No.: 16077-23-9
M. Wt: 204.19 g/mol
InChI Key: VHDFDJDAJKKJBA-UHFFFAOYSA-N
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Description

N-Methyl-6-nitrocinnolin-4-amine is an organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a nitro group attached to the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by N-methylation. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . The reaction conditions often include the use of catalytic systems and hydrogenation processes to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-nitrocinnolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas, catalytic systems, and methylating agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various methylated and reduced derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-Methyl-6-nitrocinnolin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methyl-6-nitrocinnolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-6-nitrocinnolin-4-amine include other cinnoline derivatives and nitro-substituted aromatic amines. Examples include:

  • N-Methyl-4-nitroaniline
  • N-Methyl-2-nitroaniline
  • N-Methyl-3-nitroaniline

Uniqueness

This compound is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

16077-23-9

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

N-methyl-6-nitrocinnolin-4-amine

InChI

InChI=1S/C9H8N4O2/c1-10-9-5-11-12-8-3-2-6(13(14)15)4-7(8)9/h2-5H,1H3,(H,10,12)

InChI Key

VHDFDJDAJKKJBA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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